6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline belongs to the class of indolo[2,3-b]quinoxalines , which exhibit intriguing biological properties. These compounds share a similar basic skeleton with the natural alkaloid ellipticine , a known antitumor agent . The compound’s structure consists of an indole-fused quinoxaline ring system, making it a promising candidate for various applications.
Properties
Molecular Formula |
C25H31N3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-decyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H31N3/c1-3-4-5-6-7-8-9-12-17-28-23-16-15-19(2)18-20(23)24-25(28)27-22-14-11-10-13-21(22)26-24/h10-11,13-16,18H,3-9,12,17H2,1-2H3 |
InChI Key |
CQWHWIJFAHJIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Preparation Methods
Synthesis:: The synthesis of 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves a multi-step protocol starting from either isatin or 5-fluoroisatin . Here’s a concise route:
- Condensation: Isatin (or 5-fluoroisatin) reacts with o-phenylenediamine in glacial acetic acid under microwave irradiation to form the desired compound .
- Yield: The compound is obtained as a yellow solid with a high yield (up to 93%) and a melting point of 245–246 °C.
Chemical Reactions Analysis
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various reactions, including:
DNA duplex stabilization: This compound interacts with DNA, stabilizing the duplex structure.
Anticancer activity: It exhibits moderate cytotoxicity against human reproductive organ cell lines and lower cytotoxicity against other human cancer cell lines.
Antiviral properties: Some indole-fused quinoxaline compounds, including this one, possess antiviral activity.
Common reagents and conditions used in its reactions are not explicitly mentioned, but further research could explore these aspects.
Scientific Research Applications
Anticancer Activity
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline exhibits significant anticancer properties, primarily through its mechanism of action involving DNA intercalation. This interaction stabilizes the DNA duplex and can lead to cytotoxic effects on cancer cells. The compound has shown moderate cytotoxicity against various human cancer cell lines, including those derived from reproductive organs.
Key Findings:
- The compound's structural modifications enhance its lipophilicity and biological activity compared to other indolo[2,3-b]quinoxalines.
- It has been tested against multidrug-resistant cancer cell lines, demonstrating potential as a therapeutic agent in resistant cases .
Antiviral Properties
Research indicates that 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline possesses antiviral activity against several viruses, including herpes simplex virus type 1 and cytomegalovirus. The mechanism of action appears to involve binding to viral DNA, disrupting essential processes for viral replication and uncoating .
Key Findings:
- In vitro studies have shown effective inhibition of viral replication at varying concentrations depending on the virus type and cell line used.
- The compound's ability to inhibit DNA synthesis in viruses highlights its potential as an antiviral therapeutic agent.
Comparative Analysis with Other Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ellipticine | Indolo[2,3-b]quinoxaline | Antitumor activity |
| 6-Methylindolo[2,3-b]quinoxaline | Indolo[2,3-b]quinoxaline | Anticancer properties |
| 9-Methylindole | Indole | Biological activity in various cancer models |
The unique alkyl substitution at the decyl position and the methyl group at the ninth position on the indole ring distinguish 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline from similar compounds, potentially enhancing its pharmacological efficacy.
Case Study 1: Efficacy Against Biofilms
A study evaluated the ability of various quinoxaline derivatives, including 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline, to disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The results indicated that this compound significantly reduced biofilm biomass compared to standard antibiotics like vancomycin and linezolid.
Case Study 2: Cytotoxicity Against Multidrug Resistant Cell Lines
In vitro testing demonstrated that derivatives of 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline exhibited cytotoxic activity against multidrug-resistant sublines such as LoVo/DX and HL-60. These compounds induced G(2)M phase cell cycle arrest in Jurkat cells while inhibiting topoisomerase II activity, suggesting their potential as effective agents against resistant cancer types .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, pathways, and DNA structures.
Comparison with Similar Compounds
While ellipticine shares structural similarities, 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique properties. Further exploration could involve comparing it with other indolo[2,3-b]quinoxalines.
Biological Activity
6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family, which is known for its diverse biological activities, particularly in anticancer and antiviral research. This compound's structure features a fused bicyclic system that includes both indole and quinoxaline moieties, similar to ellipticine, a recognized antitumor agent. The molecular formula of this compound is C25H31N3, with a molecular weight of 373.5 g/mol, and it typically appears as a yellow solid with a melting point between 245 and 246 °C .
Anticancer Activity
The anticancer potential of 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline has been investigated through various studies focusing on its cytotoxic effects against multiple cancer cell lines.
In Vitro Studies
- Cell Line Testing : A study evaluated the cytostatic activity of several derivatives of indolo[2,3-b]quinoxaline against human tumor cell lines. The compound exhibited significant anticancer activity across various panels, including lung, colon, breast, and leukemia cell lines. Notably, the IC50 values for some derivatives were reported to be lower than standard chemotherapeutic agents such as melphalan .
- Mechanism of Action : The mechanism by which 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline exerts its anticancer effects is primarily attributed to its ability to intercalate DNA. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells .
Antiviral Properties
Recent studies have also highlighted the antiviral potential of this compound. Its structural characteristics may enhance its interaction with viral components or host cell receptors critical for viral entry and replication.
Case Studies
- Antiviral Activity : Research has indicated that derivatives of indolo[2,3-b]quinoxaline can inhibit viral replication in vitro. The specific mechanisms are still under investigation but may involve interference with viral RNA synthesis or protein translation .
Structure-Activity Relationship (SAR)
The biological activity of 6-decyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by its structural modifications:
- Alkyl Substituents : The presence of the decyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability compared to other derivatives with shorter alkyl chains.
- Methyl Group Positioning : The methyl substitution at the ninth position on the indole ring appears to play a crucial role in enhancing the compound's biological activity .
Comparative Analysis
The following table summarizes the properties and activities of related compounds within the indolo[2,3-b]quinoxaline family:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ellipticine | Indolo[2,3-b]quinoxaline | Strong antitumor activity |
| 6-Methylindolo[2,3-b]quinoxaline | Indolo[2,3-b]quinoxaline | Anticancer properties |
| 9-Methylindole | Indole | Biological activity in cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
